1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]
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Overview
Description
1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] typically involves the reaction of 1-isopropyl-1H-indole-2,3-dione with 3,4-dichlorophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction . Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] can be compared with other indole derivatives, such as:
1H-indole-2,3-dione derivatives: Known for their diverse biological activities.
3,4-dichlorophenylhydrazone derivatives: Studied for their potential therapeutic applications. The uniqueness of 1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] lies in its specific structure, which may confer distinct biological activities and properties
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)diazenyl]-1-propan-2-ylindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O/c1-10(2)22-15-6-4-3-5-12(15)16(17(22)23)21-20-11-7-8-13(18)14(19)9-11/h3-10,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUURYVOHCYDSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1O)N=NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147062 |
Source
|
Record name | 1-(1-Methylethyl)-1H-indole-2,3-dione 3-[2-(3,4-dichlorophenyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301147062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320422-12-6 |
Source
|
Record name | 1-(1-Methylethyl)-1H-indole-2,3-dione 3-[2-(3,4-dichlorophenyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301147062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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